(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide
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Overview
Description
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a cyano group, a phenylsulfanyl group, and a furan ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the phenylsulfanyl group: This can be achieved by reacting the furan derivative with a phenylsulfanyl reagent under appropriate conditions.
Formation of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the amide bond: The final step involves coupling the intermediate with (3-chloro-2-methylphenyl)amine to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound could participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in organic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound might exhibit biological activities, making it a candidate for drug discovery and development.
Biochemical Research: It could be used as a probe or tool in biochemical studies to investigate specific pathways or targets.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide: can be compared with other cyano-substituted amides, phenylsulfanyl derivatives, and furan-containing compounds.
Uniqueness
Structural Complexity: The combination of functional groups and the overall structure may confer unique properties.
Biological Activity: Potential for unique interactions with biological targets compared to simpler analogs.
Properties
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-14-18(22)8-5-9-19(14)24-21(25)15(13-23)12-16-10-11-20(26-16)27-17-6-3-2-4-7-17/h2-12H,1H3,(H,24,25)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASDTSCOTKEVPK-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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